2,4-dimethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide
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Overview
Description
2,4-dimethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzamide core with methoxy groups at the 2 and 4 positions, and a phenylpyridazinyl ether substituent at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
2,4-dimethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide: This compound has similar structural features but includes a sulfonamide group instead of a benzamide group.
6-phenyl-3(2H)-pyridazinone derivatives: These compounds share the phenylpyridazinyl core but differ in their substituents and functional groups.
Uniqueness
2,4-dimethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide |
InChI |
InChI=1S/C21H21N3O4/c1-26-16-8-9-17(19(14-16)27-2)21(25)22-12-13-28-20-11-10-18(23-24-20)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,22,25) |
InChI Key |
RCRHKQIEQKVRRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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